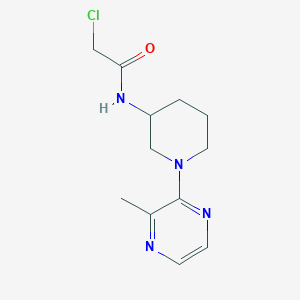![molecular formula C14H15N3O3 B15064862 2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid CAS No. 81510-54-5](/img/structure/B15064862.png)
2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-1,3-diazaspiro[45]dec-1-en-2-yl)nicotinic acid is a complex organic compound characterized by a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid typically involves multi-step reactions. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction starting from 4-methoxycyclohexan-1-one . The process involves several steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The reaction conditions are generally mild, and the operations are straightforward, yielding good to excellent results in each step .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The optimization of reaction conditions and the use of cost-effective raw materials are crucial for industrial applications. The process may involve continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
科学的研究の応用
2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2-Oxo-8-{[2′,3′,4′-trifluoro-4-(trifluoromethyl)-2-biphenylyl]methyl}-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)benzoic acid .
Spirotetramat: A second-generation insecticide with a similar spirocyclic structure.
Uniqueness
2-(4-Oxo-1,3-diazaspiro[45]dec-1-en-2-yl)nicotinic acid is unique due to its specific spirocyclic structure and the presence of both a diazaspiro and nicotinic acid moiety
特性
CAS番号 |
81510-54-5 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
2-(4-oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)9-5-4-8-15-10(9)11-16-13(20)14(17-11)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19)(H,16,17,20) |
InChIキー |
GPBAALKSADMLRC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(=O)NC(=N2)C3=C(C=CC=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)




